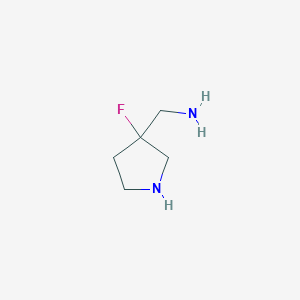

(3-Fluoropyrrolidin-3-yl)methanamine

Description

Properties

Molecular Formula |

C5H11FN2 |

|---|---|

Molecular Weight |

118.15 g/mol |

IUPAC Name |

(3-fluoropyrrolidin-3-yl)methanamine |

InChI |

InChI=1S/C5H11FN2/c6-5(3-7)1-2-8-4-5/h8H,1-4,7H2 |

InChI Key |

LQIWYVNQUXQNQQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1(CN)F |

Origin of Product |

United States |

Preparation Methods

Fluorination of Pyrrolidine Precursors

Fluorination is typically achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions are carefully controlled to ensure regioselectivity and stereospecificity, favoring the (3R)-fluoro isomer.

- Reaction conditions: Polar aprotic solvents (e.g., acetonitrile, DMF) at low to moderate temperatures.

- Outcome: Stereospecific substitution of hydrogen at the 3-position with fluorine, retaining the chiral center configuration.

Introduction of the Methanamine Group

The methanamine substituent can be introduced via nucleophilic substitution or reductive amination steps:

- Reductive amination: A key intermediate bearing a carbonyl group at the 3-position of the pyrrolidine ring is reacted with ammonia or an amine source, followed by reduction (e.g., sodium borohydride) to yield the methanamine.

- Nucleophilic substitution: Fluorinated intermediates with leaving groups at the methanamine position can be displaced by ammonia or amine nucleophiles.

Representative Synthetic Route from Literature

A notable synthetic approach adapted from McLaughlin et al. and Wuitschik et al. involves the following steps:

| Step | Reaction | Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Formation of β-nitroalcohol intermediate | 3-oxetanone + nitromethane + triethylamine, RT | β-nitroalcohol |

| 2 | Dehydration to 3-(nitromethylene)oxetane | Methanesulfonyl chloride + triethylamine, −78 °C | 3-(Nitromethylene)oxetane |

| 3 | Coupling with pyrrolidine | NaHCO3, THF, RT | 1-(3-(Nitromethyl)oxetan-3-yl)pyrrolidine |

| 4 | Reduction of nitro group to primary amine | Raney nickel, H2 atmosphere, THF | (3-(Pyrrolidin-1-yl)oxetan-3-yl)methanamine |

| 5 | Schiff base formation and reduction | Aldehyde, MeOH, NaBH4, RT | Final fluorinated amine product |

This sequence allows for the introduction of the fluorine atom and the methanamine group with high purity (>95%) and stereochemical control.

Alternative Industrial and Laboratory Methods

- Continuous flow chemistry: Enhances reaction control, scalability, and yield for fluorination and amination steps.

- Catalytic fluorination: Use of transition metal or organocatalysts to improve selectivity and reduce side reactions.

- Nucleophilic substitution on fluorinated pyrrolidine: The fluorine atom at the 3-position can participate in nucleophilic substitution reactions, allowing further functionalization or amine introduction.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | THF, MeOH, DMF, CH2Cl2 | Choice depends on step; polar aprotic solvents favor fluorination |

| Temperature | −78 °C to RT | Low temperatures for sensitive steps like dehydration and fluorination |

| Catalysts/Reagents | Raney nickel (reduction), NaBH4 (reductive amination), MsCl (dehydration) | Catalysts and reagents chosen for selectivity and yield |

| Purification | Flash column chromatography (MeOH:DCM gradient) | Ensures >95% purity |

Analytical Characterization

- NMR (1H, 13C): Confirms structure and stereochemistry.

- High-resolution mass spectrometry (HRMS): Confirms molecular weight.

- HPLC: Purity assessment (>95%).

- Chiral analysis: Confirms retention of (3R) configuration.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The fluorination step is stereospecific, preserving the (3R) configuration, which is critical for biological activity.

- Reduction of nitro intermediates to amines using Raney nickel under hydrogen atmosphere is efficient and clean.

- Schiff base formation followed by in situ reduction is a versatile method to introduce various substituents at the methanamine position.

- Continuous flow and catalytic methods are promising for industrial scale-up, improving safety and yield.

- Analytical data confirm the high purity and correct stereochemistry of the final product, essential for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoropyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to different amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce other functional groups at the fluorinated position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

(3-Fluoropyrrolidin-3-yl)methanamine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

Industry: The compound is used in the development of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-Fluoropyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules. This can lead to the modulation of biological pathways and the inhibition of specific enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyrrolidine Derivatives

(3-Fluoro-1-methylpyrrolidin-3-yl)methanamine

- Structure : Differs by a methyl group on the pyrrolidine nitrogen.

- Its molecular weight is 132.18 g/mol (C₆H₁₃FN₂) .

- Applications : Likely used as a building block in drug discovery, similar to other fluorinated amines.

[1-(2-Fluorophenyl)pyrrolidin-3-yl]methanamine

- Structure : Incorporates a 2-fluorophenyl substituent on the pyrrolidine nitrogen.

- No direct solubility or stability data are available .

- Applications: Potential use in designing CNS-targeting agents due to fluorophenyl motifs common in neuroactive compounds.

(3-Fluoropyrrolidin-3-yl)methanol hydrochloride

- Structure : Features a hydroxyl group instead of the primary amine.

- Properties : The hydroxyl group increases polarity, reducing logP compared to the amine derivative. Hydrochloride salt improves crystallinity and storage stability .

- Applications : Intermediate in synthesizing fluorinated polymers or prodrugs.

Pyridine-Based Methanamines

Pyridine analogs share structural similarities in the amine attachment but differ in aromaticity and electronic properties.

[2-(3-Fluorophenoxy)pyridin-3-yl]methanamine

- Structure: Combines a pyridine ring with a 3-fluorophenoxy substituent.

- Properties: Molecular weight 218.23 g/mol (C₁₂H₁₁FN₂O). The ether linkage and fluorophenoxy group enhance metabolic stability and electron-withdrawing effects .

- Applications: Potential kinase inhibitor scaffold due to pyridine’s role in ATP-binding pocket interactions.

[3-(Trifluoromethyl)pyridin-2-yl]methanamine hydrochloride

- Structure : Contains a trifluoromethyl group on the pyridine ring.

- Properties : The -CF₃ group significantly increases lipophilicity and resistance to oxidative metabolism. Molecular weight: 210.63 g/mol (C₇H₈F₃N₂·HCl) .

- Applications : Used in agrochemicals and pharmaceuticals for its electron-deficient aromatic system.

(5-(4-Chlorophenyl)pyridin-3-yl)methanamine

- Structure : Features a 4-chlorophenyl substituent on the pyridine ring.

- Molecular weight: 218.69 g/mol (C₁₂H₁₁ClN₂) .

- Applications : Intermediate in synthesizing antiparasitic or anticancer agents.

Comparative Data Table

Key Research Findings and Trends

Fluorination Effects : Fluorine at the pyrrolidine 3-position increases metabolic stability and alters pKa of the amine, enhancing bioavailability .

Hybrid Heterocycles : Combining pyrrolidine with pyridine (e.g., [4,6-dimethyl-2-(pyrrolidin-1-yl)pyridin-3-yl]methanamine) balances rigidity and solubility, making them versatile intermediates .

Aromatic Substitutions : Chlorophenyl or trifluoromethyl groups on pyridine/pyrrolidine improve binding to hydrophobic pockets in enzymes or receptors .

Q & A

Q. What are the common synthetic routes for (3-Fluoropyrrolidin-3-yl)methanamine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, fluorinated pyrrolidine derivatives can be synthesized via cyclization of fluorinated precursors under basic conditions. A stepwise approach may include:

Fluorination : Introducing fluorine at the 3-position of pyrrolidine using fluorinating agents like Selectfluor® or DAST (diethylaminosulfur trifluoride).

Amination : Functionalizing the pyrrolidine ring with a methanamine group via reductive amination (e.g., using NaBH₃CN or H₂/Pd-C) .

Reaction conditions (temperature, solvent polarity, and catalyst choice) critically affect yield. For instance, using polar aprotic solvents (e.g., DMF) at 60–80°C improves fluorination efficiency. Purity is ensured via HPLC (≥95% as per ) and recrystallization in ethanol/water mixtures .

Q. What spectroscopic and chromatographic methods are recommended for characterizing (3-Fluoropyrrolidin-3-yl)methanamine?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹⁹F NMR confirms fluorine substitution (δ ~ -150 to -200 ppm for aliphatic C-F bonds). ¹H/¹³C NMR identifies pyrrolidine ring protons (δ 2.5–3.5 ppm) and methanamine signals (δ 1.8–2.2 ppm) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. A C18 column and acetonitrile/water mobile phase (70:30) are typical .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 132.1 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How does the stereochemistry of the fluoropyrrolidine ring influence the compound’s biological activity and receptor binding?

- Methodological Answer : The 3-fluorine atom’s spatial orientation modulates electronic and steric effects. For example:

- Cis vs. Trans Isomers : Cis-3-fluorine enhances hydrogen bonding with target enzymes (e.g., kinases), while trans isomers may reduce affinity due to steric clashes. Computational docking studies (AutoDock Vina) and X-ray crystallography of protein-ligand complexes can validate these effects .

- Biological Assays : Compare IC₅₀ values of enantiomers in enzyme inhibition assays (e.g., fluorometric kinase assays). Chiral HPLC or enzymatic resolution isolates enantiomers for testing .

Q. How can researchers resolve contradictions in reported biological activity data for (3-Fluoropyrrolidin-3-yl)methanamine derivatives?

- Methodological Answer : Contradictions often arise from variability in:

- Experimental Design : Standardize assay conditions (e.g., pH, temperature, cell line passage number). Use orthogonal assays (e.g., SPR and ITC for binding affinity) .

- Compound Handling : Fluorinated amines are hygroscopic; improper storage (e.g., exposure to moisture) degrades purity. Confirm stability via accelerated degradation studies (40°C/75% RH for 4 weeks) and LC-MS .

- Data Normalization : Normalize activity to internal controls (e.g., housekeeping genes in qPCR) and report error margins (SEM ± 10%) .

Q. What strategies optimize the regioselective introduction of fluorine into the pyrrolidine ring during synthesis?

- Methodological Answer : Regioselectivity is controlled by:

- Precursor Design : Use N-Boc-protected pyrrolidinone to direct fluorination to the 3-position.

- Fluorinating Agents : DAST preferentially targets tertiary alcohols, while Selectfluor® facilitates electrophilic fluorination.

- Reaction Monitoring : In-situ ¹⁹F NMR tracks fluorination progress. Optimize equivalents of fluorinating agent (1.2–1.5 eq.) to minimize byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.